molecular formula C14H10ClFN2 B028978 1-(4-Fluorobenzyl)-2-chlorobenzimidazole CAS No. 84946-20-3

1-(4-Fluorobenzyl)-2-chlorobenzimidazole

Cat. No.: B028978
CAS No.: 84946-20-3
M. Wt: 260.69 g/mol
InChI Key: PGXALMVNIRPELS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary target of 2-Chloro-1-(4-Fluorobenzyl)-1H-Benzo[d]Imidazole is Aldose Reductase (ALR2) . ALR2 is an enzyme involved in glucose metabolism, specifically in the polyol pathway, where it reduces glucose to sorbitol.

Mode of Action

As an Aldose Reductase inhibitor , 2-Chloro-1-(4-Fluorobenzyl)-1H-Benzo[d]Imidazole binds to the active site of the ALR2 enzyme, preventing it from catalyzing the reduction of glucose to sorbitol . This interaction disrupts the normal function of the enzyme, leading to a decrease in sorbitol production.

Biochemical Pathways

The inhibition of ALR2 affects the polyol pathway , a secondary route for glucose metabolism . Under normal conditions, excess glucose is converted into sorbitol by ALR2.

Result of Action

The inhibition of ALR2 by 2-Chloro-1-(4-Fluorobenzyl)-1H-Benzo[d]Imidazole can lead to a decrease in intracellular sorbitol levels . High levels of sorbitol have been associated with various complications in diabetic patients, including cataract formation, neuropathy, and retinopathy. Therefore, the action of this compound may have potential therapeutic benefits in the management of these conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-fluorobenzyl)benzimidazole typically involves the reaction of 2-chlorobenzimidazole with 4-fluorobenzyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for 2-Chloro-1-(4-fluorobenzyl)benzimidazole may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-fluorobenzyl)benzimidazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminobenzimidazole derivatives, while oxidation reactions can produce benzimidazole N-oxides .

Comparison with Similar Compounds

Properties

IUPAC Name

2-chloro-1-[(4-fluorophenyl)methyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2/c15-14-17-12-3-1-2-4-13(12)18(14)9-10-5-7-11(16)8-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXALMVNIRPELS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40233991
Record name 1-(4-Fluorobenzyl)-2-chlorobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40233991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84946-20-3
Record name 2-Chloro-1-(4-fluorobenzyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84946-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Fluorobenzyl)-2-chlorobenzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084946203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Fluorobenzyl)-2-chlorobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40233991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1-[(4-fluorophenyl)methyl]-1H-benzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.076.903
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(4-FLUOROBENZYL)-2-CHLOROBENZIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/572KOO4QPT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 60 parts of 2-chloro-1H-benzimidazole, 58 parts of 1-(chloromethyl)-4-fluorobenzene, 42.5 parts of sodium carbonate, 0.1 parts of potassium iodide and 135 parts of N,N-dimethylformamide was stirred and heated overnight at 70° C. The reaction mixture was poured into water. The precipitated product was filtered off and dissolved in trichloromethane. The solution was dried, filtered and evaporated. The residue was crystallized from 2,2'-oxybispropane, yielding 62.5 parts of 2-chloro-1-(4-fluorophenylmethyl)-1H-benzimidazole (61).
[Compound]
Name
60
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

11 g 2-chlorobenzimidazole are dissolved in 74 ml water and 17.35 ml 30% sodium hydroxide. The mixture is heated to 82° C. and to this they are slowly added 23.76 g 4-fluorobenzyl chloride within 5 hours. When the reaction is achieved, the solution is cooled to 20° C. and extracted with methylene chloride. The compound is recrystallized from ethyl acetate.
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
74 mL
Type
solvent
Reaction Step One
Quantity
23.76 g
Type
reactant
Reaction Step Two
Quantity
17.35 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorobenzyl)-2-chlorobenzimidazole
Reactant of Route 2
Reactant of Route 2
1-(4-Fluorobenzyl)-2-chlorobenzimidazole
Reactant of Route 3
Reactant of Route 3
1-(4-Fluorobenzyl)-2-chlorobenzimidazole
Reactant of Route 4
Reactant of Route 4
1-(4-Fluorobenzyl)-2-chlorobenzimidazole
Reactant of Route 5
Reactant of Route 5
1-(4-Fluorobenzyl)-2-chlorobenzimidazole
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(4-Fluorobenzyl)-2-chlorobenzimidazole
Customer
Q & A

Q1: What is the significance of 2-chloro-1-(4-fluorobenzyl)-1H-benzo[d]imidazole in the context of marine biofouling?

A: 2-chloro-1-(4-fluorobenzyl)-1H-benzo[d]imidazole is a significant compound in antifouling research due to its ability to inhibit the settlement of marine organisms. Specifically, it has demonstrated potent anti-settlement activity against the larvae of three major fouling organisms: the barnacle Amphibalanus (=Balanus) amphitrite, the bryozoan Bugula neritina, and the polychaete Hydroides elegans []. This makes it a potential candidate for developing environmentally friendly antifouling coatings for marine vessels and infrastructure.

Q2: How does the anti-settlement activity of 2-chloro-1-(4-fluorobenzyl)-1H-benzo[d]imidazole compare to its parent compound, mizolastine?

A: 2-chloro-1-(4-fluorobenzyl)-1H-benzo[d]imidazole is an intermediate compound in the synthesis of mizolastine, an antihistamine pharmaceutical also found to have antifouling properties []. While both compounds demonstrate significant anti-settlement activity against the aforementioned marine organisms, their specific EC50 values (the concentration at which 50% of larval settlement is inhibited) differ. Research suggests that 2-chloro-1-(4-fluorobenzyl)-1H-benzo[d]imidazole may hold promise as a starting point for developing more potent and targeted antifouling agents, potentially with lower environmental impact compared to existing solutions. Further research is needed to fully understand the structure-activity relationships and optimize the antifouling properties of this class of compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.